N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
The compound appears to contain a benzo[d]oxazol-2-yl group, a piperidin-4-yl group, and a methoxy-2-methylbenzenesulfonamide group . These groups are common in various pharmaceuticals and could contribute to the compound’s potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The benzo[d]oxazol-2-yl and piperidin-4-yl groups could potentially undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, compounds containing a benzo[d]oxazol-2-yl group are often solid and highly soluble in water and other polar solvents .Scientific Research Applications
1. Synthesis and Structural Characterization in Drug Development
The compound's relevance in drug development is highlighted through its synthesis and structural characterization. Cheng De-ju (2015) emphasized the synthesis of similar methylbenzenesulfonamide compounds, underlining their potential as targeting preparations in the prevention of human HIV-1 infection. This research indicates the compound's significance in developing new drugs, particularly for HIV treatment (Cheng De-ju, 2015).
2. Structural Investigation for Potential API in Dementia Treatment
Tomasz Pawlak et al. (2021) conducted a structural investigation of AND-1184 (a similar compound), highlighting its potential as an Active Pharmaceutical Ingredient (API) for dementia treatment. Their study used single-crystal X-ray and solid-state NMR characterization, indicating the compound's rigid structure and dynamic behaviors, important for its therapeutic application (Pawlak, Szczesio, & Potrzebowski, 2021).
3. Corrosion Inhibition on Iron Surfaces
S. Kaya et al. (2016) explored the application of similar piperidine derivatives, including this compound, in corrosion inhibition. Their study using quantum chemical calculations and molecular dynamics simulations indicated the compound's efficacy in protecting iron surfaces from corrosion, demonstrating its potential in industrial applications (Kaya et al., 2016).
4. Antiproliferative and Apoptotic Activities in Cancer Treatment
N. Abbassi et al. (2014) synthesized compounds related to methylbenzenesulfonamide and evaluated their antiproliferative and apoptotic activities against human tumor cell lines. The study revealed significant activities against ovarian carcinoma and lung adenocarcinoma, suggesting the compound's potential in cancer therapy (Abbassi et al., 2014).
5. Synthesis and Evaluation as Potential Anticancer Agents
Chia-Ying Tsai et al. (2016) synthesized and evaluated novel aminothiazole-paeonol derivatives for their anticancer effect. Their findings indicated high potential against human gastric adenocarcinoma and colorectal adenocarcinoma, with specific derivatives showing potent inhibitory activity. This suggests the compound's derivatives as promising candidates in developing anticancer agents for gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-13-17(27-2)7-8-20(15)29(25,26)22-14-16-9-11-24(12-10-16)21-23-18-5-3-4-6-19(18)28-21/h3-8,13,16,22H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOURWPFSFKAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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